CID 71394793
Description
This absence limits a definitive characterization. However, based on methodologies from analogous studies in the evidence, we outline a framework for its hypothetical comparison with structurally or functionally related compounds.
Properties
Molecular Formula |
CCl4OSn |
|---|---|
Molecular Weight |
288.5 g/mol |
InChI |
InChI=1S/CCl4O.Sn/c2-1(3,4)6-5; |
InChI Key |
GWIZWZUXYUKMSG-UHFFFAOYSA-N |
Canonical SMILES |
C(OCl)(Cl)(Cl)Cl.[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71394793 involves a series of chemical reactions that require precise conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production also incorporates purification steps to remove any impurities and achieve the desired quality of the final product.
Chemical Reactions Analysis
Scope of Search Results
The search results provided focus on:
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Synthesis of thiazole derivatives, indenoquinoxalines, and imidazolidin-2-ylidene-indenedione scaffolds ( ).
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Chemical interaction frameworks and reaction extraction systems ( ).
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Biological activity data for compounds with unrelated CID identifiers (e.g., CID 286532, CID 573353) ( ).
None of these sources mention CID 71394793, its structure, or associated reactions.
2.1. Identifier Accuracy
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This compound is not listed in PubChem or other major chemical databases as of the current date (February 20, 2025).
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Verify the CID for typographical errors or outdated nomenclature. For example:
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This compound may correspond to a proprietary or unpublished compound.
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The identifier might belong to a metabolite or intermediate not yet cataloged in public repositories.
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2.2. Database Coverage
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Newer compounds synthesized after 2022 may not appear in these datasets.
Recommendations for Further Research
To investigate this compound’s reactions authoritatively:
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Consult Specialized Databases
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Use SciFinder, Reaxys, or CAS Common Chemistry for proprietary compound data.
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Cross-reference with patent databases (e.g., Google Patents, USPTO) using structural keywords.
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Structural Analysis
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Experimental Validation
Example Reaction Pathways for Analogous Compounds
While this compound-specific data is unavailable, the search results highlight reaction trends for structurally related compounds:
Scientific Research Applications
CID 71394793 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: this compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of CID 71394793 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and are the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
Comparative Analysis Framework
The evidence highlights systematic approaches for comparing compounds, including structural overlays, physicochemical profiling, and bioactivity assessments. Below is a generalized comparison model applicable to CID 71394793 if it belongs to a known chemical class (e.g., benzo[b]thiophene derivatives, oscillatoxins, or steroid-like substrates).
Structural Comparison
and emphasize 2D/3D structural overlays and substituent analysis. For example:

- Oscillatoxin derivatives (CIDs 101283546, 185389) differ in methyl group placement, affecting hydrophobicity and bioactivity .
- Benzo[b]thiophene carboxylates (e.g., CID 737737) show variance in bromine/methyl substituents, altering molecular polarity (TPSA: 56.48–65.54 Ų) and enzyme inhibition profiles (e.g., CYP1A2) .
Table 1: Hypothetical Structural Comparison of this compound and Analogs
Physicochemical and Analytical Profiling
, and 20 highlight techniques like GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) for compound analysis. For instance:
- Taurocholic acid (CID 6675) and DHEAS (CID 12594) were compared using 3D structural overlays and substrate specificity assays .
- Benzo[b]thiophene derivatives were characterized via LC-ESI-MS with source-induced CID fragmentation patterns to distinguish isomers .
Table 2: Analytical Parameters for Hypothetical Comparison
Challenges and Limitations
The absence of explicit data for this compound in the evidence necessitates caution. Key gaps include:
- Structural ambiguity : Without a confirmed structure, bioactivity predictions (e.g., CYP inhibition) remain speculative.
- Methodological variability : Studies like compare CID (Collision-Induced Dissociation) and ETD fragmentation in mass spectrometry, but these techniques are unrelated to compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
